Piperidine, 1-[[5-nitro-2-(1-piperidinyl)phenyl]sulfonyl]-
Overview
Description
Piperidine, 1-[[5-nitro-2-(1-piperidinyl)phenyl]sulfonyl]- is a complex organic compound characterized by the presence of a piperidine ring, a nitro group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-[[5-nitro-2-(1-piperidinyl)phenyl]sulfonyl]- typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce the nitro groupCommon reagents used in these reactions include nitric acid, sulfuric acid, and piperidine .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as molybdenum disulfide can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: Piperidine, 1-[[5-nitro-2-(1-piperidinyl)phenyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reagents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides.
Major Products:
Oxidation: Amino derivatives.
Reduction: Thiol derivatives.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
Piperidine, 1-[[5-nitro-2-(1-piperidinyl)phenyl]sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Piperidine, 1-[[5-nitro-2-(1-piperidinyl)phenyl]sulfonyl]- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in covalent bonding with target proteins, modulating their activity .
Comparison with Similar Compounds
Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.
Pyridine: A structurally related compound with a nitrogen atom in a six-membered aromatic ring.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness: Piperidine, 1-[[5-nitro-2-(1-piperidinyl)phenyl]sulfonyl]- is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct chemical reactivity and biological activity compared to its simpler analogs .
Properties
IUPAC Name |
1-(4-nitro-2-piperidin-1-ylsulfonylphenyl)piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c20-19(21)14-7-8-15(17-9-3-1-4-10-17)16(13-14)24(22,23)18-11-5-2-6-12-18/h7-8,13H,1-6,9-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDXHLYYJXTFBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001194521 | |
Record name | Piperidine, 1-[[5-nitro-2-(1-piperidinyl)phenyl]sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001194521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53162-48-4 | |
Record name | Piperidine, 1-[[5-nitro-2-(1-piperidinyl)phenyl]sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53162-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 1-[[5-nitro-2-(1-piperidinyl)phenyl]sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001194521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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